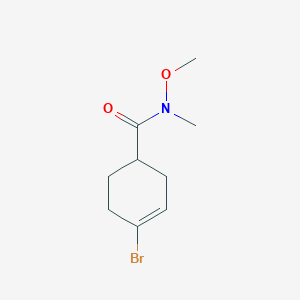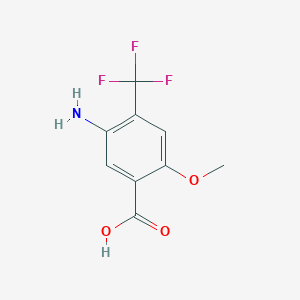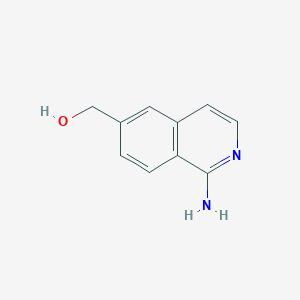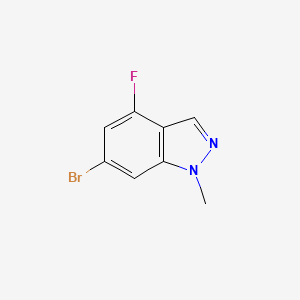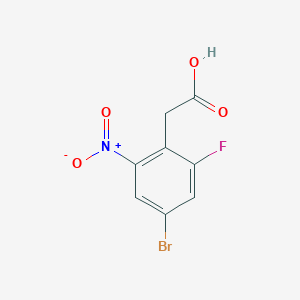
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5BrFNO4 . It has a molecular weight of 278.03 . The IUPAC name for this compound is (4-bromo-2-fluoro-6-nitrophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid is 1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13) . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid has been utilized in synthetic routes to create novel compounds with potential biological activities. For instance, novel phthalazinyl derivatives were synthesized from phthalic anhydride, involving (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid, and evaluated for their antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme. Among the synthesized compounds, certain derivatives showed significant activity against Mycobacterium tuberculosis, highlighting the compound's role in developing antimycobacterial agents (Sriram et al., 2009).
Comparative Reactivity and Acidity Studies
Another research application includes a comparative DFT study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid. The study calculated structural properties, reactivity descriptors, acidity, and vibrational spectra, which show that the presence of halogen substituents significantly affects these properties. This research aids in understanding the electronic effects of halogen substituents on phenylacetic acids and their implications on chemical reactivity and acidity (Srivastava et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2-fluoro-6-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVGTRCXLLTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

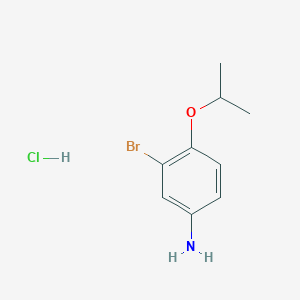

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
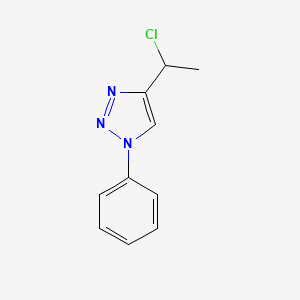
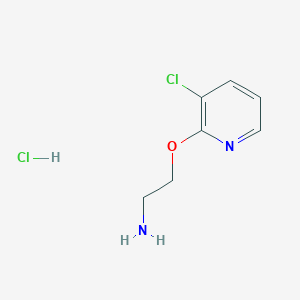
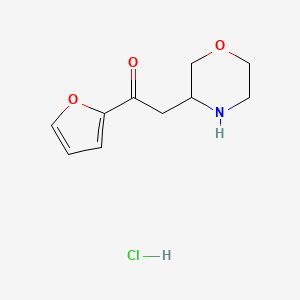
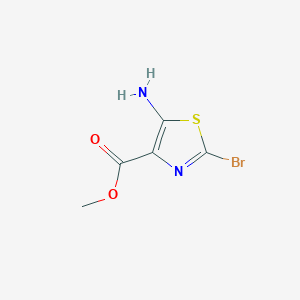
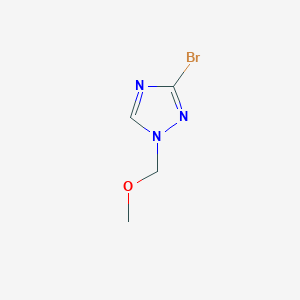
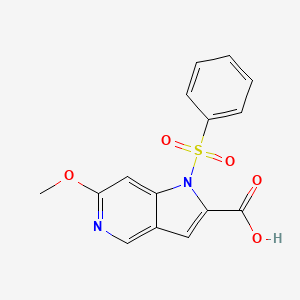
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)
